3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
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Overview
Description
3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group and a piperidin-1-yl ethyl sulfanyl group. The pyridazine ring is known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make pyridazine derivatives valuable in drug design and other applications.
Mechanism of Action
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have shown a broad spectrum of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its structural modifications. For example, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical pathways
The affected biochemical pathways can also vary widely depending on the specific pyridazinone derivative and its targets. For instance, some derivatives have been found to possess anti-inflammatory and analgesic properties, suggesting they may interact with pathways involved in inflammation and pain sensation .
Result of action
The molecular and cellular effects of pyridazinone derivatives can be diverse, reflecting their wide range of pharmacological activities. For example, antiplatelet pyridazinone derivatives may prevent platelet aggregation, potentially reducing the risk of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis. The piperidin-1-yl ethyl sulfanyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar physicochemical properties.
Pyridazinone: Contains a carbonyl group, offering different reactivity and biological activity.
Piperidine: A six-membered ring with a nitrogen atom, commonly found in many bioactive compounds.
Uniqueness
3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is unique due to the combination of the pyridazine ring with the piperidin-1-yl ethyl sulfanyl group. This structural arrangement provides a distinct set of properties, making it valuable for specific applications in drug design and other fields .
Properties
IUPAC Name |
3-phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-3-7-15(8-4-1)16-9-10-17(19-18-16)21-14-13-20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOFHYKRZHFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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